米拉贝隆

描述

Mirabegron is used alone or together with other medicines (e.g., solifenacin succinate) to treat the symptoms of an overactive bladder (OAB), such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate . It is also used to treat neurogenic detrusor overactivity (NDO) .

Synthesis Analysis

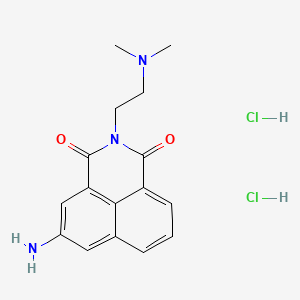

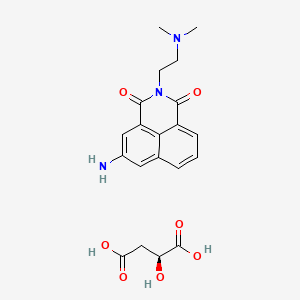

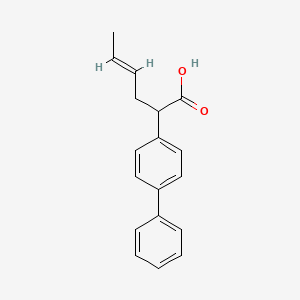

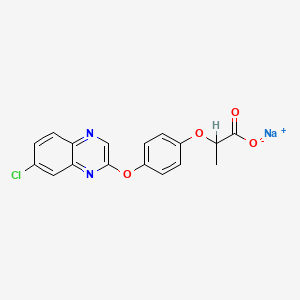

A practical synthesis of Mirabegron, a novel β3-adrenoceptor (AR) agonist for the symptomatic treatment of overactive bladder (OAB), starting from ®-styrene epoxide in 4 steps is reported . Another approach utilized ®-mandelic acid as a chiral starting material, and involves a controlled borane-reduction step .

Molecular Structure Analysis

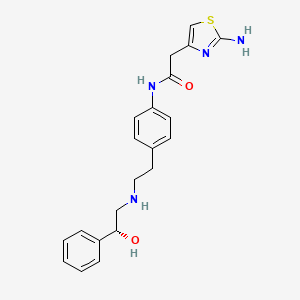

The molecular formula of Mirabegron is C21H24N4O2S and the molecular weight is 396.51 .

Chemical Reactions Analysis

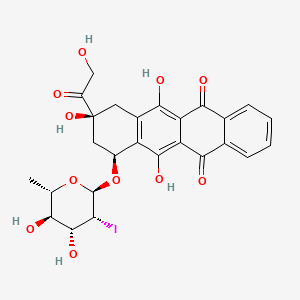

An unknown peak with a relative retention time (RRT) of 1.47 was noticed in HPLC chromatograms for related substances of mirabegron extended-release tablets. The structure of the RRT 1.47 impurity was identified as a mirabegron dimer bridged by methylene via LC–MS and NMR .

Physical And Chemical Properties Analysis

The molecular formula of Mirabegron is C21H24N4O2S and the molecular weight is 396.51 . It is soluble in DMSO .

科学研究应用

代谢效应和胰岛素敏感性

米拉贝隆,主要作为β3-肾上腺素受体(β3-AR)激动剂用于治疗膀胱过度活跃,已显示出改善代谢健康的潜力。研究发现,长期使用米拉贝隆可以增加人体棕色脂肪组织(BAT)的代谢活性,静息能量消耗和胰岛素敏感性。这支持了将β3-AR激动剂作为代谢性疾病治疗的探索(O'mara et al., 2020)。另一项研究还报告称,在肥胖、胰岛素抵抗的人群中,经过米拉贝隆治疗后,葡萄糖耐量改善,糖化血红蛋白减少,胰岛素敏感性和β细胞功能得到改善(Finlin et al., 2020)。

肥胖和炎症

在肥胖的背景下,米拉贝隆已经显示出减少炎症和改善代谢的益处。这种效应与通过BAT介导的能量消耗增加有关,但不涉及皮下白色脂肪组织的棕化,这表明其在治疗肥胖和糖尿病中的潜在用途(da Silva et al., 2021)。米拉贝隆在棕色和brite脂肪细胞中的代谢效应主要是由于其在β3-肾上腺素受体上的作用,突显了其在改善体内葡萄糖处理中的作用(Dehvari et al., 2020)。

心血管考虑

虽然米拉贝隆在治疗膀胱过度活跃方面有效,但其对心血管健康的影响令人担忧。一项研究表明,米拉贝隆诱导的BAT激活可能加剧动脉粥样硬化斑块的发展,暗示在患有动脉粥样硬化的患者中可能触发心血管和脑血管疾病的风险(Sui et al., 2019)。

潜在的非靶效应和超越膀胱的用途

最初针对其在脂肪组织中的作用,现在正在探索米拉贝隆的潜在非靶效应和超越膀胱过度活跃综合症的用途。这包括治疗心力衰竭或代谢性疾病,尽管这些非靶效应的临床相关性仍在调查中(Dehvari et al., 2018)。

生殖健康

米拉贝隆对生殖健康的影响也已经得到研究。其对原代培养的大鼠精索细胞的影响表明,通过p44/42 MAPK途径可能影响血睾屏障的组装,从而导致生殖毒性(Tanaka et al., 2019)。

抗肥胖效应

对米拉贝隆的抗肥胖效应的研究显示,它增强UCP1表达,促进腹股沟白色脂肪组织的棕化,伴随着改善葡萄糖耐量和胰岛素敏感性,以及预防高脂饮食诱导的肥胖(Hao et al., 2019)。

安全和危害

Mirabegron may cause serious side effects. Call your doctor at once if you have: pain or burning when you urinate; or dangerously high blood pressure . The most common side effect is elevated blood pressure; but there are many others, including dry mouth, susceptibility to colds, and urinary tract infection .

未来方向

Mirabegron has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content. These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

属性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPPPCECJKMCM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021648 | |

| Record name | Mirabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency. | |

| Record name | Mirabegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Mirabegron | |

CAS RN |

223673-61-8 | |

| Record name | Mirabegron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223673-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirabegron [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirabegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRABEGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3JL3B2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

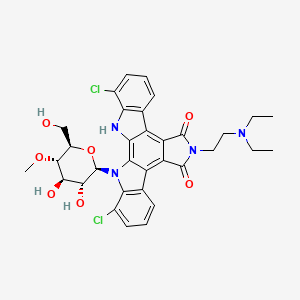

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

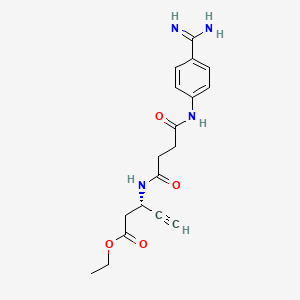

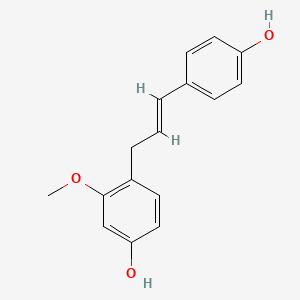

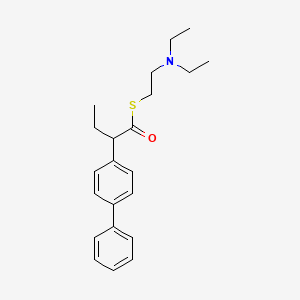

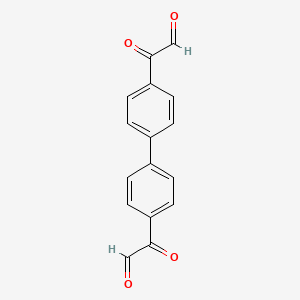

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。